1-(3-Fluorophenyl)-3-methylbutan-1-amine
Description
1-(3-Fluorophenyl)-3-methylbutan-1-amine is a fluorinated aromatic amine with the molecular formula C₁₁H₁₄FN and a molecular weight of 179.24 g/mol. The compound features a 3-fluorophenyl group attached to a branched 3-methylbutan-1-amine backbone.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-8(2)6-11(13)9-4-3-5-10(12)7-9/h3-5,7-8,11H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZBSWZXWHGDDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC(=CC=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3-methylbutan-1-amine typically involves several steps, starting with the preparation of the appropriate starting materials. One common synthetic route includes the following steps:
Preparation of 3-Fluorobenzaldehyde: This can be achieved through the fluorination of benzaldehyde using a suitable fluorinating agent.
Formation of 3-Fluorophenyl-2-nitropropene: The 3-fluorobenzaldehyde is then reacted with nitroethane in the presence of a base to form 3-fluorophenyl-2-nitropropene.
Reduction to this compound: The nitropropene is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
Acylation and Amide Formation
The primary amine undergoes acylation reactions with carboxylic acid derivatives. For example:
-
Reaction with Boc-protected amino acids : Using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in acetonitrile, the amine forms amides with tert-butoxycarbonyl (Boc)-protected valine. This reaction is critical for synthesizing peptidomimetic derivatives .
-
HATU-mediated coupling : With 5-bromopicolinic acid, the amine forms an amide bond under HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activation, yielding structurally complex analogs .
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| Boc-L-valine/HBTU | Boc-protected amide | 85–92% | Acetonitrile, RT, 12 h |
| 5-Bromopicolinic acid/HATU | Picolinamide derivative | 78% | DMF, 0°C → RT, 24 h |
Reductive Amination
The amine participates in reductive amination with aldehydes or ketones:
-
Boc-L-valinal coupling : Reaction with Boc-protected valinal followed by sodium triacetoxyborohydride (STAB) reduction yields secondary amines. Subsequent Boc deprotection with HCl/MeOH generates free amines for further functionalization .
| Substrate | Reducing Agent | Product | Yield |
|---|---|---|---|
| Boc-L-valinal | STAB | Secondary amine | 65% |
Salt Formation
The amine forms stable hydrochloride salts under acidic conditions:
-
Hydrochloride crystallization : Treatment with HCl in methanol produces the hydrochloride salt, enhancing solubility for pharmacological studies .
| Acid | Solvent | Salt Form | Purity |
|---|---|---|---|
| HCl (gas) | MeOH | Hydrochloride | >98% |
Oxidation Reactions
While direct oxidation of the amine is less common, related compounds undergo radical-based oxidation at benzylic positions:
-
Metal-catalyzed oxidation : Mn(III) complexes with acetic acid co-solvents abstract hydrogen from tertiary C–H bonds, forming ketones (e.g., cyclohexanone from cyclohexane) . Though not directly observed for this compound, analogous pathways are plausible.
| Catalyst | Oxidant | Product | TON* |
|---|---|---|---|
| Mn(III)-pyrolidine complex | HO/AcOH | Ketone | ≤154 |
*TON = Turnover number
Fluorine-Specific Reactivity
-
Directed ortho-metalation : The fluorine atom directs lithiation at adjacent positions, enabling functionalization of the aromatic ring.
-
Electrophilic aromatic substitution : Under strong Lewis acid catalysis (e.g., AlCl), nitration or sulfonation may occur at activated positions.
Metabolic Transformations
In pharmacological contexts, the compound undergoes hepatic metabolism:
-
N-Demethylation : Cytochrome P450 enzymes (CYP3A4/2D6) oxidize the methyl group, producing primary amine metabolites .
-
Hydroxylation : Para-hydroxylation of the phenyl ring forms catechol-like derivatives, which are subsequently glucuronidated .
Comparative Reactivity
The meta-fluorine substitution differentiates this compound from analogs:
| Compound | Key Reaction Difference |
|---|---|
| 1-(4-Fluorophenyl) isomer | Higher electrophilic substitution para to F |
| 1-(2-Fluorophenyl) isomer | Enhanced steric hindrance at ortho position |
Scientific Research Applications
Medicinal Chemistry
A. Opioid Receptor Modulation
Research has indicated that compounds structurally similar to 1-(3-Fluorophenyl)-3-methylbutan-1-amine may act as selective antagonists for opioid receptors, particularly the kappa (κ) opioid receptor. Studies have shown that such antagonists can reduce stress-induced behaviors in animal models, suggesting potential applications in treating anxiety, depression, and addiction disorders . For instance, κ opioid receptor antagonists have demonstrated efficacy in reducing cocaine self-administration and alleviating withdrawal symptoms associated with nicotine and alcohol dependence .
B. Antidepressant Properties
The compound's ability to modulate neurotransmitter systems makes it a candidate for antidepressant research. Its structural features allow for interactions with serotonin and norepinephrine transporters, which are critical targets in the treatment of depression .
Chemical Synthesis
A. Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique fluorine substituent enhances lipophilicity and biological activity, making it valuable in the development of new therapeutic agents .
B. Synthesis of Novel Compounds
The compound can be used to synthesize derivatives with modified functional groups that may exhibit improved pharmacological properties. For example, the introduction of different substituents on the aromatic ring can lead to compounds with enhanced selectivity for specific biological targets .
Psychostimulant Research
There is ongoing research into the psychostimulant effects of compounds related to this compound. These studies focus on their potential applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy due to their stimulant properties that affect dopamine pathways .
Data Table: Summary of Applications
Case Studies and Research Insights
Several studies have explored the pharmacological effects of compounds related to this compound:
- Study on Opioid Receptor Antagonists : Research demonstrated that selective κ opioid receptor antagonists could significantly reduce stress-induced behaviors in rodents, highlighting their potential therapeutic use in mood disorders .
- Synthesis of Fluorinated Compounds : A study focused on synthesizing various fluorinated analogs revealed that modifications to the amine structure could lead to compounds with improved selectivity and potency against specific biological targets .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-3-methylbutan-1-amine involves its interaction with monoamine neurotransmitter systems. It acts as a monoamine releaser, promoting the release of neurotransmitters such as dopamine and norepinephrine. This action is mediated through its binding to and inhibition of monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. The compound’s fluorine substitution enhances its ability to cross the blood-brain barrier, making it more effective in exerting its central nervous system effects.
Comparison with Similar Compounds
Key Observations:
- Halogen Position : The 3-fluoro isomer (target compound) may exhibit distinct electronic effects compared to the 2-fluoro analog due to differences in steric hindrance and dipole orientation .
- Cyclobutyl Modification : The 4-chlorophenyl-cyclobutyl derivative (C₁₅H₂₁Cl₂N) demonstrates how ring constraints can enhance target selectivity in pharmaceutical intermediates .
Physicochemical Properties
Biological Activity
1-(3-Fluorophenyl)-3-methylbutan-1-amine, also known as a derivative of amphetamine, is a compound of interest due to its potential biological activity and therapeutic applications. The presence of a fluorinated phenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a candidate for further pharmacological studies.
- Chemical Formula : C11H16FN
- Molecular Weight : 195.25 g/mol
- CAS Number : 1183422-59-4
The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems in the brain, particularly through the modulation of dopamine and norepinephrine receptors. The fluorine atom in the phenyl ring may enhance binding affinity to these receptors, potentially leading to stimulant effects similar to other amphetamines.
Stimulant Properties
Preliminary studies suggest that this compound exhibits stimulant properties. These effects are hypothesized to arise from its ability to increase the release of neurotransmitters, particularly dopamine, which plays a crucial role in mood regulation and cognitive function.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the structure of amphetamines can significantly impact their biological activity. The presence of the fluorine atom is believed to enhance the compound's potency and selectivity towards specific receptors compared to non-fluorinated analogs.
| Compound | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorinated phenyl group | Potential stimulant effects |
| 1-(4-Fluorophenyl)-3-methylbutan-1-amine | Para-fluorination | Different receptor interactions |
| 3-Methylbutan-1-amine | No fluorination | Lower potency |
Study on Neurotransmitter Interaction
A study published in PubMed explored the interactions of various fluorinated compounds with neurotransmitter receptors. It was found that compounds with fluorinated phenyl groups, like this compound, showed increased binding affinity compared to their non-fluorinated counterparts, suggesting enhanced biological activity through better receptor interaction .
Pharmacokinetic Properties
Fluorination has been shown to alter pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). The introduction of a fluorine atom can improve lipophilicity but may also affect metabolic stability. Studies indicate that compounds with optimal fluorination patterns exhibit improved pharmacokinetic profiles, which could enhance their therapeutic potential .
Safety and Toxicology
Safety data sheets indicate that while this compound is not classified as hazardous under GHS criteria, standard precautions should be taken during handling and use . Further toxicological studies are necessary to fully understand the safety profile of this compound.
Q & A
Q. How can chiral resolution methods separate enantiomers of this amine?
- Methodological Answer : Employ chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol (90:10) + 0.1% diethylamine. Alternatively, synthesize diastereomeric salts with (+)-O,O′-dibenzoyltartaric acid and recrystallize in ethanol. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
